3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H10BrClN6S and its molecular weight is 421.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Imidazole-containing compounds, such as “3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine”, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific target of action would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on their structure and the specific biological target they interact with. Generally, these compounds can interact with biological targets through a variety of mechanisms, including binding to receptors or enzymes, disrupting cell membranes, or interfering with essential biochemical processes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on other related pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For example, the presence of certain functional groups can affect a compound’s solubility, which can in turn affect its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological target it interacts with. For example, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable and effective at certain pH levels or temperatures .
Properties
IUPAC Name |
3-bromo-6-chloro-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN6S/c16-14-12(18-13-7-6-10(17)8-22(13)14)9-24-15-19-20-21-23(15)11-4-2-1-3-5-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHFEIBRNURPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.